A3 Adenosine Receptor Binding Affinity
In A3 adenosine receptor competitive binding assays, 1,4-DHP derivatives bearing 3,5-dibenzyl ester groups exhibited measurable binding affinity, whereas the corresponding 3,5-dimethyl or 3,5-diethyl ester analogs showed no significant displacement of radioligand at concentrations up to 10 μM [1]. Specifically, a representative 4-(substituted-phenyl)-1,4-DHP with bis-benzyl ester substitution displayed a Ki value of approximately 0.6 μM at the cloned human A3 receptor, while the dimethyl ester congener under identical assay conditions showed <10% inhibition of [125I]AB-MECA binding at 10 μM, indicating a >15-fold selectivity window driven exclusively by the ester substituent [1].
| Evidence Dimension | Binding affinity (Ki) at human A3 adenosine receptor |
|---|---|
| Target Compound Data | Ki ≈ 0.6 μM (dibenzyl ester analog, 4-phenyl substitution) |
| Comparator Or Baseline | Ki > 10 μM (dimethyl ester analog); Ki > 10 μM (diethyl ester analog) |
| Quantified Difference | >15-fold difference in affinity between dibenzyl and dimethyl/diethyl ester series |
| Conditions | Radioligand binding assay using [125I]AB-MECA at cloned human A3 receptors expressed in HEK-293 cells; 50 mM Tris-HCl buffer, pH 7.4 |
Why This Matters
For researchers selecting a 1,4-DHP scaffold for A3 adenosine receptor antagonist development, the dibenzyl ester group is an absolute structural determinant of activity; procurement of a dimethyl ester alternative would yield a biologically silent compound in this target class.
- [1] Li AH, Moro S, Melman N, et al. Functionalized congeners of 1,4-dihydropyridines as antagonist molecular probes for A3 adenosine receptors. J Med Chem. 1999;42(9):1531-1538. doi:10.1021/jm9805492 View Source
